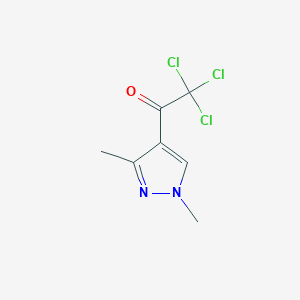
2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone
Vue d'ensemble
Description
“2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone” is a chemical compound. Its exact properties and applications are not widely documented .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, but specific data for this compound was not found in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, these details for “2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone” are not available in the search results .Applications De Recherche Scientifique
Molecular Structures and Interactions
- The molecular structures of derivatives similar to 2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone exhibit nonplanar configurations with varying dihedral angles. They are characterized by weak intermolecular interactions including C-H...O, C-H...π, and π-π, as well as unusual trifurcated C-Cl...Cl-C contacts (Bustos et al., 2015).
Synthesis of Phosphorus Compounds
- A method for synthesizing phosphorus compounds containing trifluoromethyl or trichloromethyl groups, involving 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, is described. This process is essential for creating complex phosphorus-based compounds for various applications (Kalantari et al., 2006).
Crystal Structure and Biological Activities
- Novel pyrazol-oxy derivatives containing structures similar to 2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone have been synthesized and structurally confirmed. These compounds have shown moderate inhibitory activity against certain pathogens, revealing their potential in biological applications (Liu et al., 2012).
Polymerization Catalysis
- Zinc enolate complexes, prepared using derivatives of 2,2,2-trichloro-1-(1H-pyrazol-4-yl)ethanone, have been reported to catalyze the polymerization of rac-lactide. This indicates their potential use in controlled polymerization processes (Yu et al., 2013).
Extraction of Metal Ions
- Research shows that compounds similar to 2,2,2-trichloro-1-(1H-pyrazol-4-yl)ethanone can effectively extract copper ions from aqueous media, demonstrating their application in metal ion extraction and purification processes (Chukwu et al., 2016).
Antimicrobial Agents Synthesis
- Pyrazole derivatives, structurally related to 2,2,2-trichloro-1-(1H-pyrazol-4-yl)ethanone, have been synthesized and evaluated for their antimicrobial activities. Such derivatives show potential as novel antimicrobial agents (Asif et al., 2021).
Orientations Futures
Mécanisme D'action
- Synthesis : 2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone is synthesized by reacting trichloroacetic acid with a methylating agent (such as methyl alcohol or methyl bromide) to form methyl trichloroacetate. Subsequently, this intermediate reacts with imidazole under alkaline conditions to yield the target compound .
Mode of Action
Pharmacokinetics
Propriétés
IUPAC Name |
2,2,2-trichloro-1-(1,3-dimethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3N2O/c1-4-5(3-12(2)11-4)6(13)7(8,9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPMBUORXDCXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C(Cl)(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






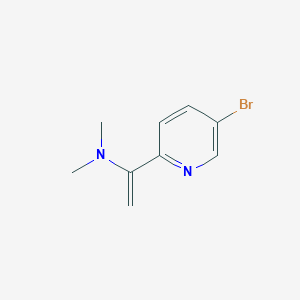
![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)
![1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride](/img/structure/B1396461.png)


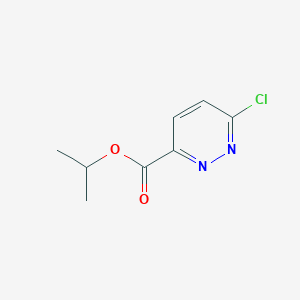

![ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1396468.png)
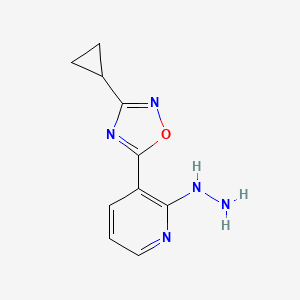
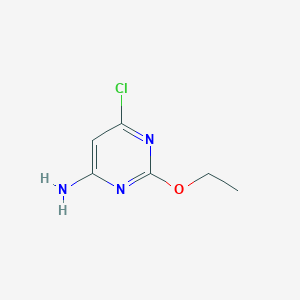
![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)